4-Hydroxybenzonitrile
Overview
Description
4-Cyanophenol, also known as 4-Hydroxybenzonitrile, is an organic compound with the molecular formula C7H5NO. It is characterized by a hydroxyl group (-OH) and a nitrile group (-CN) attached to a benzene ring. This compound appears as white crystalline powder or chips and has a melting point of 110-113°C .
Mechanism of Action
Target of Action
It’s worth noting that this compound is a key precursor in the synthesis of various herbicides and pharmaceuticals .
Mode of Action
4-Hydroxybenzonitrile, when brominated, results in bromoxynil, a commercial herbicide . Bromoxynil works by inhibiting photosynthesis, specifically photosystem II . This inhibition disrupts the plant’s ability to convert light energy into chemical energy, leading to the death of the plant .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transformation of the compound by rhodococci via the nitrile hydratase–amidase pathway . Rhodococci are able to convert benzonitrile herbicides into amides . This conversion may be the first step in the mineralization of benzonitrile herbicides .
Pharmacokinetics
It can be analyzed by reverse phase (rp) hplc method with simple conditions .
Result of Action
The result of this compound’s action largely depends on its application. As a precursor in the synthesis of bromoxynil, its action results in the inhibition of photosynthesis in plants, leading to their death . In the context of its transformation by rhodococci, the conversion of nitriles into amides decreases acute toxicities for certain compounds .
Action Environment
It’s known that the persistence and degradation of similar compounds can be influenced by factors such as soil composition and microbial activity .
Biochemical Analysis
Biochemical Properties
It has been observed that certain soil actinobacteria exhibit nitrilase activities towards benzonitrile . These bacteria, when grown in the presence of isobutyronitrile, can eliminate benzonitrile and its analogues . This suggests that 4-Hydroxybenzonitrile may interact with certain enzymes and proteins in these bacteria, although the exact nature of these interactions is not yet clear .
Cellular Effects
Given its potential interactions with enzymes and proteins in soil bacteria, it is possible that it could influence cell function in these organisms
Molecular Mechanism
It is known that certain soil bacteria can metabolize benzonitrile and its analogues, suggesting that this compound may bind to certain biomolecules and influence enzyme activity .
Metabolic Pathways
It is known that certain soil bacteria can metabolize benzonitrile and its analogues , suggesting that this compound may interact with certain enzymes or cofactors.
Preparation Methods
4-Cyanophenol can be synthesized through various methods:
Reaction of 4-Bromophenol with Copper(I) Cyanide: This method involves the reaction of 4-bromophenol with copper(I) cyanide to produce 4-cyanophenol.
Ammoxidation of p-Cresol: In this process, p-cresol undergoes ammoxidation to form 4-cyanophenol.
Reaction of 4-Chlorobenzonitrile with Sodium Methoxide: This method involves the reaction of 4-chlorobenzonitrile with sodium methoxide.
Catalyzed Gas Phase Reaction of Ethyl 4-Hydroxybenzoate with Ammonia: This method involves the catalyzed gas phase reaction of ethyl 4-hydroxybenzoate with ammonia.
Chemical Reactions Analysis
4-Cyanophenol undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction of 4-cyanophenol can lead to the formation of 4-aminophenol.
Substitution: It can undergo substitution reactions, such as bromination, to form bromoxynil, a commercial herbicide.
Common Reagents and Conditions: Common reagents include copper(I) cyanide, sodium methoxide, and ammonia.
Scientific Research Applications
4-Cyanophenol has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various compounds, including vasodilators like Levcromakalim.
Biology: It is used in the study of enzyme inhibitors, particularly monoamine oxidase inhibitors.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of herbicides like bromoxynil and as a component of deep eutectic solvent mixtures
Comparison with Similar Compounds
4-Cyanophenol can be compared with other similar compounds:
4-Hydroxybenzonitrile: This compound is structurally similar to 4-cyanophenol but lacks the nitrile group.
4-Aminophenol: This compound is formed by the reduction of 4-cyanophenol and has an amino group instead of a nitrile group.
Bromoxynil: This herbicide is formed by the bromination of 4-cyanophenol and is used in agricultural applications.
4-Cyanophenol stands out due to its unique combination of a hydroxyl and nitrile group, making it a versatile intermediate in various chemical syntheses and industrial applications.
Properties
IUPAC Name |
4-hydroxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c8-5-6-1-3-7(9)4-2-6/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNOWLNNPYYEOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9052509 | |
Record name | 4-Hydroxybenzonitrile | |
Source | EPA DSSTox | |
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Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mostly soluble in water (8.98 g/L at 25 deg C); [ChemIDplus] White crystalline chips; [MSDSonline] | |
Record name | 4-Cyanophenol | |
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Vapor Pressure |
0.00665 [mmHg] | |
Record name | 4-Cyanophenol | |
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CAS No. |
767-00-0 | |
Record name | 4-Cyanophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=767-00-0 | |
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Record name | 4-Cyanophenol | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767000 | |
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Record name | 4-Hydroxybenzonitrile | |
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Record name | Benzonitrile, 4-hydroxy- | |
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Record name | 4-Hydroxybenzonitrile | |
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Record name | 4-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.068 | |
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Record name | 4-CYANOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S13529YJU | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 4-Hydroxybenzonitrile is C7H5NO, and its molecular weight is 119.12 g/mol.
A: Yes, researchers have used various spectroscopic techniques to characterize this compound. For instance, mass spectrometry data was used to tentatively identify 3-bromo-4-hydroxybenzonitrile, a phototransformation product of 3,5-dibromo-4-hydroxybenzonitrile. [] 1H NMR and IR spectroscopy were employed to confirm the structure of this compound synthesized from 4-hydroxybenzaldehyde. []
A: Studies on 3,5-dihalo-4-hydroxybenzonitriles revealed that the type of halogen substituent significantly influences their uncoupling activity on mitochondria. The order of potency was found to be I > Br > Cl. []
A: Yes, the position of the hydroxyl group plays a crucial role in the photochemical reactivity of dibromohydroxybenzonitriles. 3,5-Dibromo-2-hydroxybenzonitrile undergoes rapid photodegradation in daylight, yielding 3-bromo-2,5-dihydroxybenzonitrile. Conversely, its isomer, 3,5-dibromo-4-hydroxybenzonitrile, exhibits significantly higher photostability. This difference is attributed to the distinct electronic absorption properties arising from the different substitution patterns. []
A: Yes, this compound methacrylate has been successfully polymerized, yielding polymethacrylates with exceptionally high glass transition temperatures (Tg) of 150 °C. [] This characteristic makes them suitable for applications requiring high thermal stability.
A: Research suggests that this compound derivatives can act as ligands in organometallic complexes. For example, a molybdenum(II) complex incorporating 4-cyanophenolate ligands has been synthesized and structurally characterized. [] Such complexes could potentially be explored for their catalytic properties.
A: this compound can be degraded by microorganisms in the environment. One pathway involves the enzymes nitrilase, nitrile hydratase, and amidase, ultimately converting it into 4-hydroxybenzamide. [] This amide can persist in the environment, potentially posing a risk to groundwater.
A: Yes, several bacterial species have been identified that can degrade this compound. These include Desulfitobacterium chlororespirans [] and Agrobacterium radiobacter. [] These bacteria utilize this compound as an electron acceptor during their metabolism.
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